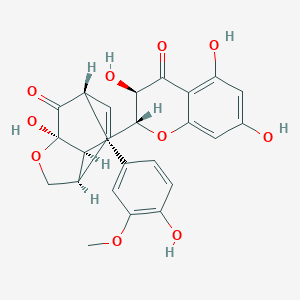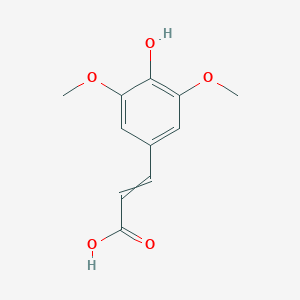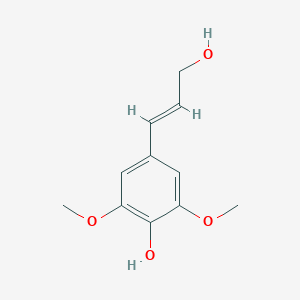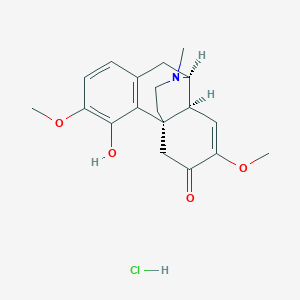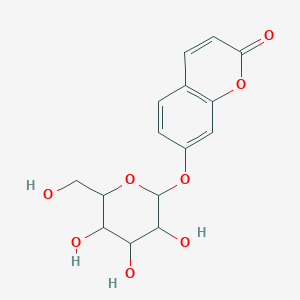
スパチュレノール
概要
説明
Spathulenol is a tricyclic sesquiterpene alcohol with a chemical formula of C15H24O and a molar mass of 220.356 g/mol . It was first isolated in 1975 from the volatile oils of plants such as Artemisia vulgaris and Artemisia dracunculus . This compound is known for its earthy-aromatic odor and bitter-spicy taste . Spathulenol is commonly found in oregano and other plants, and it has a basic skeleton similar to azulenes .
科学的研究の応用
Spathulenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Spathulenol exhibits antibacterial and antifungal properties, making it useful in biological studies.
Medicine: It has shown potential in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis .
作用機序
Spathulenol exerts its effects through various mechanisms:
Antibacterial Activity: It permeates the cell wall of bacteria, reversing their resistance and resensitizing them to antibiotics.
Blood Pressure-Lowering Effect: Spathulenol inhibits angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure.
Antibiofilm Activity: It disrupts biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), enhancing the efficacy of antibiotics.
Safety and Hazards
When handling Spathulenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
Spathulenol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit the growth of drug-resistant Mycobacterium tuberculosis by interacting with bacterial enzymes, leading to bactericidal effects . Additionally, spathulenol exhibits antioxidant properties by interacting with reactive oxygen species and enzymes involved in oxidative stress pathways .
Cellular Effects
Spathulenol affects various types of cells and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H460), by inducing apoptosis and inhibiting cell proliferation . Furthermore, spathulenol influences cell signaling pathways, such as the inhibition of nitric oxide production in macrophages, which reduces inflammation .
Molecular Mechanism
The molecular mechanism of spathulenol involves its binding interactions with biomolecules and enzyme inhibition. Spathulenol has been shown to inhibit angiotensin-converting enzyme (ACE), leading to a decrease in blood pressure in hypertensive rats . This inhibition is likely due to the binding of spathulenol to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . Additionally, spathulenol’s antioxidant activity is attributed to its ability to scavenge free radicals and modulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spathulenol have been observed to change over time. Its stability and degradation were studied in vitro, showing that spathulenol maintains its bioactivity for extended periods under controlled conditions . Long-term studies have indicated that spathulenol’s antimicrobial and anti-inflammatory effects persist over time, with minimal degradation .
Dosage Effects in Animal Models
The effects of spathulenol vary with different dosages in animal models. In hypertensive rats, spathulenol demonstrated a dose-dependent reduction in blood pressure, with higher doses resulting in more significant effects . At very high doses, spathulenol exhibited toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Spathulenol is involved in various metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and detoxification . Additionally, spathulenol affects metabolic flux by modulating the levels of metabolites involved in energy production and antioxidant defense .
Transport and Distribution
Within cells and tissues, spathulenol is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and lungs, where it exerts its biological effects . The distribution of spathulenol is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
Spathulenol’s subcellular localization is primarily within the cytoplasm and mitochondria. It has been observed to localize in the mitochondria, where it influences mitochondrial function and oxidative stress responses . The targeting of spathulenol to specific subcellular compartments is likely mediated by its chemical structure and interactions with cellular proteins .
準備方法
Synthetic Routes and Reaction Conditions
Spathulenol can be synthesized through various methods. One common approach involves the extraction of essential oils from plants like Artemisia vulgaris and Artemisia dracunculus . The essential oils are then subjected to chromatographic techniques to isolate spathulenol .
Industrial Production Methods
Industrial production of spathulenol typically involves the extraction of essential oils from plants using methods such as steam distillation or hydrodistillation . The extracted oils are then purified using techniques like column chromatography to obtain spathulenol in its pure form .
化学反応の分析
Types of Reactions
Spathulenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction of spathulenol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving spathulenol often use reagents like halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of spathulenol .
類似化合物との比較
Spathulenol is unique among sesquiterpene alcohols due to its tricyclic structure and specific biological activities. Similar compounds include:
Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Nerolidol: Exhibits antifungal and antiparasitic activities.
Farnesene: Used as an insect repellent and in the synthesis of other organic compounds.
These compounds share some structural similarities with spathulenol but differ in their specific biological activities and applications.
特性
IUPAC Name |
(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCCTDTYSRUBE-BGPZULBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
296.00 to 298.00 °C. @ 760.00 mm Hg | |
| Record name | Spathulenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6750-60-3 | |
| Record name | Spathulenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spathulenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPATHULENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spathulenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Spathulenol?
A1: Spathulenol exhibits a range of biological activities, with a strong focus on its anti-nociceptive and anti-inflammatory properties. [, , , , ] Studies show it can reduce pain sensation in acute and chronic pain models, potentially by interacting with inflammatory pathways. [, ] Additionally, Spathulenol demonstrates anti-mycobacterial activity, particularly against Mycobacterium tuberculosis strains. [] Other reported activities include immunomodulatory, [, ] anesthetic, [] antioxidant, [, ] and potential anti-hypertensive effects. []
Q2: How does Spathulenol exert its anti-nociceptive effects?
A2: While the exact mechanisms are still under investigation, research suggests Spathulenol might interact with inflammatory mediators involved in pain perception. [] In the formalin test, a model of acute and persistent pain, Spathulenol effectively reduced both sensitivity to cold and edema, indicating its influence on inflammatory responses. [] Moreover, in the Freund's complete adjuvant (CFA) model, a model for chronic inflammatory pain, Spathulenol significantly inhibited mechanical hyperalgesia, cold response, edema, and myeloperoxidase activity, further supporting its anti-inflammatory role in pain relief. []
Q3: Can you elaborate on the immunomodulatory effects of Spathulenol?
A3: Spathulenol has shown the ability to modulate immune responses, specifically by influencing lymphocyte activity. [, ] In one study, it demonstrated an inhibitory effect on lymphocyte proliferation and induced apoptosis in these cells, suggesting potential immunosuppressive properties. [] This effect might occur through a caspase-3 independent pathway, although further investigation is needed to confirm the exact mechanisms. []
Q4: What is known about Spathulenol's antifungal properties?
A4: Research suggests that Spathulenol, alongside other compounds found in certain plant extracts, exhibits antifungal activity. [] Specifically, it was identified as a major compound in methanol-chloroform extracts from Artemisia ludoviciana, which showed promising antifungal activity against a range of fungi, including Candida albicans, Colletotrichum lindemuthianum, Mucor circinelloides, Saccharomyces cerevisiae, and Sporothrix schenckii. [] This finding indicates Spathulenol's potential as a natural antifungal agent, though more research is needed to understand its specific mechanisms and efficacy.
Q5: What is the chemical structure of Spathulenol?
A5: Spathulenol is a bicyclic sesquiterpene alcohol with the IUPAC name (1R,4R,5S,7S)-4,8-dimethyl-7-(propan-2-yl)tricyclo[5.3.1.0^{1,5}]undec-8-en-4-ol. Its structure consists of a tricyclic core with a double bond and an isopropyl substituent. The hydroxyl group at position 4 contributes to its reactivity and potential biological interactions.
Q6: What is the molecular formula and weight of Spathulenol?
A6: Spathulenol has the molecular formula C15H24O and a molecular weight of 220.35 g/mol.
Q7: How is the structure of Spathulenol elucidated?
A7: The structure of Spathulenol has been extensively studied using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1D and 2D NMR methods such as COSY, HMQC, and HMBC, which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, ] Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structural identity. []
Q8: Are there any studies on the Structure-Activity Relationship (SAR) of Spathulenol?
A8: While dedicated SAR studies specifically focusing on Spathulenol are limited in the provided research, some insights can be drawn. The presence and position of the hydroxyl group seem crucial for its biological activity. [] Additionally, the overall hydrophobicity and three-dimensional structure likely play a role in its interaction with biological targets. [] Further research focusing on systematic structural modifications and their impact on Spathulenol's activity, potency, and selectivity would provide valuable insights for optimizing its therapeutic potential.
Q9: Where is Spathulenol naturally found?
A9: Spathulenol is found in various plant species, often as a component of their essential oils. [, , , , , , , , , , , , , , , , ] It's particularly abundant in certain species from the Myrtaceae, Lauraceae, and Asteraceae families. [, , , , , , , , ] For example, it's a major component in the essential oils of Psidium guineense (leaves), Ocotea notata (leaves), and Duguetia eximia (leaves and fine stems). [, , ]
Q10: How is Spathulenol typically extracted and isolated?
A10: The most common method for obtaining Spathulenol is through hydrodistillation of plant material, specifically the leaves, stems, or flowers, depending on the species. [, , , , , , , , , , , ] This process yields essential oils, which are complex mixtures of volatile compounds. Subsequently, Spathulenol can be isolated and purified from these essential oils using various chromatographic techniques, such as column chromatography, thin-layer chromatography, or preparative gas chromatography. []
Q11: Are there variations in Spathulenol content based on geographical origin or environmental factors?
A11: Yes, studies have shown that the Spathulenol content in plant essential oils can vary significantly depending on the geographical location and environmental conditions during plant growth. [, , ] This variation can be attributed to factors like temperature, rainfall, soil composition, and altitude, all of which influence plant metabolism and secondary metabolite production. [, ] For example, a study on Iryanthera polyneura found a correlation between the abundance of Spathulenol and seasonal changes, with higher levels observed during the rainy season. [] Similarly, research on Osteophloeum platyspermum indicated that environmental factors like daily maximum irradiation and relative humidity influenced the relative amounts of Spathulenol in the essential oil. [] These findings highlight the importance of considering geographical and environmental factors when sourcing and characterizing Spathulenol-rich plant materials.
Q12: What are the potential applications of Spathulenol in different fields?
A12: Spathulenol's diverse biological activities make it a promising candidate for various applications. In pharmaceuticals, its anti-nociceptive, anti-inflammatory, and anti-mycobacterial properties highlight its potential for developing new analgesic, anti-tuberculosis, and immunomodulatory drugs. [, , ] Its antioxidant capabilities could be harnessed in the development of cosmeceuticals and nutraceuticals for anti-aging and health-promoting products. [, , ] Furthermore, its pleasant aroma makes it suitable for use in the fragrance industry. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[10]-Shogaol](/img/structure/B192378.png)


